N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a fluorobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
The mode of action of This compound It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . Therefore, the interaction of this compound with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may affect multiple pathways and their downstream effects.
Result of Action
The molecular and cellular effects of This compound Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . Therefore, it can be inferred that environmental factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities
Cellular Effects
Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound influences various cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorophenylamine reacts with the thiazole intermediate.
Formation of the Amide Bond: The final step involves the coupling of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
- N-(3,4-dichlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea
- N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea
Uniqueness
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is unique due to the presence of both a dichlorophenyl group and a fluorobenzamide moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its specific structural features make it a valuable compound for various research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[3-(3,4-dichloroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O2S/c20-15-7-5-13(9-16(15)21)23-17(26)8-6-14-10-28-19(24-14)25-18(27)11-1-3-12(22)4-2-11/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKTUTQBWKNEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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